molecular formula C19H20F3N3O4 B2784343 N1-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide CAS No. 1421510-25-9

N1-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide

Cat. No. B2784343
CAS RN: 1421510-25-9
M. Wt: 411.381
InChI Key: NMCRQPFVIDXFBG-UHFFFAOYSA-N
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Description

The compound is an oxalamide derivative, which is a class of compounds that contain an oxalamide group, a functional group with the formula R-C(O)-NR’-C(O)-R’'. Oxalamides are used in various fields, including pharmaceuticals and materials science .


Molecular Structure Analysis

The molecular structure of this compound would likely show the oxalamide core, with the two phenyl rings substituted with the dimethylamino and trifluoromethoxy groups. The exact structure would depend on the positions of these substituents on the phenyl rings .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, oxalamides in general can undergo various reactions. These include hydrolysis to form amines and oxalic acid, as well as reactions with various nucleophiles at the carbonyl centers .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar oxalamide group could enhance its solubility in polar solvents . The dimethylamino group could potentially make the compound a weak base .

Scientific Research Applications

Anti-Inflammatory Applications

This compound has been evaluated for its potential in treating inflammation. It has shown promise in inhibiting pro-inflammatory cytokines such as TNF-α and IL-6, which are critical mediators in the inflammatory process . The ability to modulate these cytokines suggests that this compound could be developed into a therapeutic agent for diseases characterized by chronic inflammation.

Antimicrobial Activity

The antimicrobial properties of this compound have been explored, particularly its effectiveness against pathogenic bacteria and fungi . Its structure allows it to interact with microbial cell membranes or intracellular targets, leading to the inhibition of microbial growth. This makes it a candidate for the development of new antimicrobial agents.

Photophysical Research

Compounds with similar structural features have been studied for their photophysical properties, which are valuable in the development of fluorescent dyes and sensors . The presence of donor-acceptor groups in the structure can lead to interesting intramolecular charge transfer properties, making it useful in the design of optical materials.

Synthetic Chemistry

The compound’s structure provides a versatile framework for the synthesis of a variety of derivatives. These derivatives can be tailored for specific functions, such as creating new materials with desired physical or chemical properties .

Drug Design and Discovery

Due to its structural complexity and biological activity, this compound can serve as a lead structure in drug discovery. Its interactions with biological targets can be studied to design more potent and selective drugs for various diseases .

Chemical Sensing

The compound’s ability to change its photophysical properties in response to environmental factors makes it a good candidate for chemical sensing applications. It can be used to detect changes in pH, metal ions, or other chemical substances .

Mechanism of Action

The mechanism of action of this compound is not clear without more context. If it’s a pharmaceutical, the mechanism would depend on the specific biological target of the compound .

Future Directions

The future directions for this compound would depend on its intended use. If it’s a pharmaceutical, further studies could involve in-depth biological testing and clinical trials. If it’s intended for use in materials science, future work could involve studying its physical properties and potential applications .

properties

IUPAC Name

N-[2-[4-(dimethylamino)phenyl]-2-hydroxyethyl]-N'-[4-(trifluoromethoxy)phenyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20F3N3O4/c1-25(2)14-7-3-12(4-8-14)16(26)11-23-17(27)18(28)24-13-5-9-15(10-6-13)29-19(20,21)22/h3-10,16,26H,11H2,1-2H3,(H,23,27)(H,24,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMCRQPFVIDXFBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(CNC(=O)C(=O)NC2=CC=C(C=C2)OC(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20F3N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide

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